molecular formula C10H14ClNO B1603723 Ethyl 3-methylbenzimidate hydrochloride CAS No. 54998-35-5

Ethyl 3-methylbenzimidate hydrochloride

Cat. No.: B1603723
CAS No.: 54998-35-5
M. Wt: 199.68 g/mol
InChI Key: JUNVYEHEQAUNGR-UHFFFAOYSA-N
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Description

Ethyl 3-methylbenzimidate hydrochloride is a chemical compound with the molecular formula C10H14ClNO. It is commonly used in organic synthesis and pharmaceutical research due to its reactivity and versatility. The compound is known for its role in the formation of various derivatives and its application in different chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3-methylbenzimidate hydrochloride can be synthesized through several methods. One common approach involves the reaction of m-tolunitrile with ethanol in the presence of hydrochloric acid. The reaction typically proceeds under reflux conditions, and the product is isolated by crystallization .

Industrial Production Methods

In an industrial setting, the synthesis of this compound often involves large-scale reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-methylbenzimidate hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding benzimidate derivatives.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: Nucleophilic substitution reactions are common, where the ethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can react with this compound under mild conditions.

Major Products Formed

The major products formed from these reactions include various benzimidate derivatives, amine derivatives, and substituted benzimidates, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Ethyl 3-methylbenzimidate hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 3-methylbenzimidate hydrochloride involves its reactivity with various nucleophiles. The compound can form covalent bonds with nucleophilic sites on molecules, leading to the formation of new chemical entities. This reactivity is exploited in the synthesis of complex molecules and in the modification of biological macromolecules .

Comparison with Similar Compounds

Similar Compounds

  • Methyl benzimidate hydrochloride
  • Ethyl benzimidate
  • Benzimidate derivatives

Uniqueness

Ethyl 3-methylbenzimidate hydrochloride is unique due to its specific reactivity profile and the presence of the ethyl group, which can influence the compound’s reactivity and the types of reactions it undergoes. Compared to similar compounds, it offers distinct advantages in certain synthetic applications and modifications .

Properties

IUPAC Name

ethyl 3-methylbenzenecarboximidate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO.ClH/c1-3-12-10(11)9-6-4-5-8(2)7-9;/h4-7,11H,3H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUNVYEHEQAUNGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=N)C1=CC=CC(=C1)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60620384
Record name Ethyl 3-methylbenzene-1-carboximidate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60620384
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54998-35-5
Record name Ethyl 3-methylbenzene-1-carboximidate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60620384
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Ethyl 3-methylbenzimidate hydrochloride was synthesized in the same manner as in Reference Example 2. That is, m-tolunitrile (25.2 g, 0.215 mol) was treated with hydrogen chloride in ethanol (250 mL) to give 41.7 g (97%) of the target compound as colorless crystals.
Quantity
25.2 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
250 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 3-methylbenzimidate hydrochloride
Reactant of Route 2
Ethyl 3-methylbenzimidate hydrochloride
Reactant of Route 3
Ethyl 3-methylbenzimidate hydrochloride

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